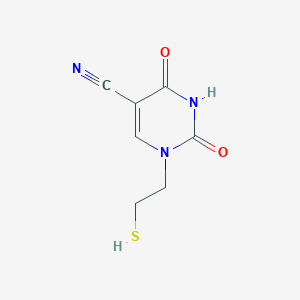

2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dioxo-1-(2-sulfanylethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-3-5-4-10(1-2-13)7(12)9-6(5)11/h4,13H,1-2H2,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZNYSXSRYXDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CCS)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes Overview

The preparation of this compound generally follows multi-step synthetic routes that can be categorized into:

- Multicomponent Condensation Reactions

- Nucleophilic Substitution and Cyclization

- Functional Group Transformations

These methods are often adapted from related pyrimidine and tetrahydropyrimidine synthesis protocols, optimized to accommodate the sensitive sulfanyl group and nitrile functionality.

Multicomponent Condensation Approaches

A widely used strategy for synthesizing tetrahydropyrimidine derivatives involves the Biginelli-type multicomponent reaction, which condenses an aldehyde, urea or thiourea, and a β-ketoester or malononitrile under acidic or basic catalysis.

-

- Reagents: Aromatic aldehyde, thiourea (to introduce the sulfanyl group), malononitrile

- Catalyst: Acidic (HCl, DABCO) or basic (piperidine) catalysts

- Solvent: Ethanol or refluxing aqueous media

- Temperature: Reflux temperatures (~78 °C for ethanol)

- Time: Several hours depending on catalyst and substrate

-

- Formation of an imine intermediate from aldehyde and thiourea

- Michael addition of malononitrile to the imine

- Cyclization to form the tetrahydropyrimidine ring

- Introduction of the sulfanyl group via thiourea ensures the 2-sulfanylethyl substituent is incorporated

-

- One-pot synthesis

- High atom economy

- Moderate to high yields

-

- Requires careful control of temperature to avoid decomposition of sulfanyl groups

- Some substrates may require longer reaction times or specific catalysts for optimal yield

This approach is supported by studies demonstrating efficient synthesis of tetrahydropyrimidine carboxamide derivatives using Biginelli reactions, with modifications to accommodate sulfanyl substituents.

Catalytic and Microwave-Assisted Syntheses

Recent advances include solvent-free and microwave-assisted synthetic protocols that enhance reaction rates and yields:

-

- Accelerates multicomponent condensation reactions

- Reduces reaction times from hours to minutes

- Often performed under solvent-free conditions to improve environmental sustainability

-

- Use of organic bases such as DABCO or piperidine

- Acidic catalysts like HCl can also be employed depending on substrate sensitivity

These methods have been reported to yield tetrahydropyrimidine derivatives with high purity and efficiency, potentially applicable to the synthesis of 2,4-dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Summary Table of Preparation Methods

Research Findings and Notes

- Temperature Control: Essential to avoid decomposition; optimal range reported between 110–140 °C for cyclization steps.

- Catalyst Choice: DABCO has shown superior catalytic efficiency compared to HCl, providing higher yields and shorter reaction times in tetrahydropyrimidine synthesis.

- Functional Group Compatibility: The sulfanyl group is sensitive to oxidation; thus, inert atmosphere or reducing conditions may be necessary during synthesis and workup.

- Scalability: While lab-scale methods are established, industrial-scale synthesis may require optimization of continuous flow reactors and catalyst recycling to improve cost-effectiveness and sustainability.

Analyse Chemischer Reaktionen

2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research has indicated that compounds similar to 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit significant antiviral activity. For instance, derivatives of this compound have shown efficacy against various DNA and RNA viruses such as vaccinia virus and herpes simplex virus type 1. The mechanism of action is believed to involve interference with viral replication processes without causing toxicity to host cells .

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties. Its structural features allow it to interact with biological targets involved in cell proliferation and apoptosis. In vitro studies have demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. Researchers have utilized it to develop new derivatives with enhanced pharmacological profiles. For example, modifications at the nitrogen or sulfur atoms can lead to compounds with improved potency and selectivity against specific biological targets.

Drug Design

Due to its unique structural characteristics, 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is often used as a scaffold in drug design. Its ability to form hydrogen bonds and interact with various biomolecules makes it an attractive candidate for the development of new therapeutic agents targeting diseases such as cancer and viral infections.

Case Study 1: Antiviral Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. These compounds were evaluated for their antiviral activity against influenza A virus. The results showed that several derivatives exhibited significant antiviral effects at non-toxic concentrations, suggesting their potential as antiviral agents .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of modified derivatives of this compound. The researchers found that certain derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This highlights the compound's potential role in developing novel cancer therapies .

Wirkmechanismus

The mechanism of action of 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of 2,4-dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be contextualized by comparing it to structurally related derivatives. Key differences in substituents, functional groups, and molecular architecture significantly influence activity and stability.

Structural and Functional Group Variations

4-Oxo-2-thioxo derivatives (e.g., compounds from ):

These analogs replace one ketone group with a thioxo (C=S) moiety. For example, 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles demonstrated potent HIV-1 integrase inhibition (e.g., compounds 14a , 14e , 14h showed >60% inhibition) . The thioxo group may enhance metal chelation in enzyme active sites, a feature absent in the dioxo target compound.Methylthio-substituted derivatives ():

Compounds like 4-(4-methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibit higher melting points (~300°C) compared to dimethylphenyl analogs (266–268°C), suggesting substituent-dependent crystallinity . The target compound’s sulfanylethyl group, with a longer alkyl chain, may reduce melting points due to increased flexibility.- BAY 85-8501 (): This clinical-stage inhibitor, (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, highlights the impact of bulky substituents (e.g., trifluoromethylphenyl) on potency. Its IC₅₀ against human neutrophil elastase is in the nanomolar range, underscoring how steric and electronic modifications enhance target affinity .

Pharmacokinetic and Drug-Likeness Comparisons

- In silico studies (): Pyrimidine derivatives with benzo[d]thiazol-2-ylamino or phenylhydrazine substituents were evaluated for drug-likeness using Swiss ADME. These bulkier groups often improve target engagement but may reduce oral bioavailability due to higher molecular weight (>350 Da) . The sulfanylethyl group in the target compound (MW ~235–250 Da) likely offers better permeability.

Antimicrobial analogs ():

Microwave-synthesized 1,2,3,4-tetrahydropyrimidine-5-carbonitriles with aryl substituents exhibited MIC values of 6.25 µg/mL against Mycobacterium tuberculosis, suggesting the core scaffold’s versatility . The target compound’s sulfanylethyl group could modulate lipophilicity, impacting bacterial membrane penetration.

Physicochemical Data Comparison

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., nitriles) enhance stability and dipole interactions, while sulfur-containing groups (thioxo, sulfanylethyl) improve metal-binding capacity .

- Bulky aromatic substituents (e.g., trifluoromethylphenyl in BAY 85-8501) increase potency but may complicate synthesis and solubility .

Synthetic Accessibility :

- Microwave-assisted synthesis () and glacial acetic acid-mediated condensation () are common methods for tetrahydropyrimidine-5-carbonitriles, suggesting feasible routes for the target compound .

Unresolved Questions :

- The target compound’s exact bioactivity and pharmacokinetic profile remain uncharacterized. Priorities include in vitro assays for antimicrobial or enzyme inhibitory activity and ADMET studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a one-pot Biginelli-like reaction. A reflux setup in a round-bottom flask with ethyl cyanoacetate, thiourea, and a suitable aldehyde in the presence of potassium carbonate (K₂CO₃) as a base catalyst is effective. For example, refluxing for 8–12 hours in glacial acetic acid, followed by acidification and recrystallization, yields crystalline products . Reaction duration, catalyst loading (e.g., 0.1 moles K₂CO₃), and solvent choice (e.g., glacial acetic acid) critically impact purity and yield. TLC monitoring is essential to confirm reaction completion .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods to ensure structural accuracy?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹, and S-H stretch at ~2550 cm⁻¹) .

- NMR : Assign signals for the tetrahydropyrimidine ring (e.g., δ 2.5–3.5 ppm for CH₂ groups, δ 5–6 ppm for NH protons) and sulfanylethyl moiety (δ 1.5–2.5 ppm for SCH₂) .

- X-ray Crystallography : Resolve crystal packing and confirm the tetrahydropyrimidine ring conformation. For example, single-crystal studies of analogous compounds reveal planar geometries stabilized by intramolecular hydrogen bonds .

Advanced Research Questions

Q. What strategies can resolve contradictions between calculated and observed elemental analysis data for this compound?

- Methodological Answer : Discrepancies in elemental analysis (e.g., C, H, N content) may arise from incomplete purification or hygroscopicity. To address this:

- Perform multiple recrystallizations using solvents like ethanol or acetic acid to remove impurities .

- Use high-resolution mass spectrometry (HRMS) to validate molecular ion peaks.

- Cross-check with combustion analysis under controlled humidity to minimize moisture interference. For example, a study reported calculated vs. observed C/H/N values of 57.13% vs. 57.24%, 4.06% vs. 4.09%, and 15.37% vs. 15.41%, attributed to trace solvent retention .

Q. What computational approaches are recommended to predict the biological activity of this compound, particularly for enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., aldose reductase, referenced in related studies ). Focus on the sulfanylethyl group’s potential to form hydrogen bonds with active-site residues.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing C≡N) with bioactivity data from analogous dihydropyrimidines. For instance, 4,5-dihydropyrimidine-5-carbonitrile derivatives showed antimicrobial activity linked to electronegative substituents .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify conformational changes in the enzyme-compplex system .

Q. How does the introduction of the 2-sulfanylethyl group affect the compound’s reactivity and stability under different experimental conditions?

- Methodological Answer :

- Reactivity : The sulfanylethyl group enhances nucleophilicity at the sulfur atom, facilitating alkylation or oxidation reactions. For example, under acidic conditions, the S-H bond may undergo cleavage to form disulfide bridges .

- Stability : The group increases susceptibility to oxidation. Storage under inert atmosphere (N₂/Ar) and avoidance of strong oxidizers (e.g., H₂O₂) are recommended. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 250°C, suggesting stability at standard reaction temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.